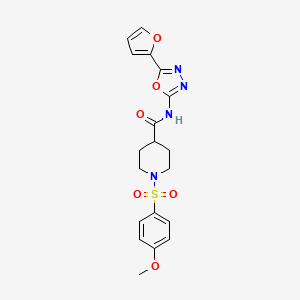
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, also known as DMADP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMADP is a triazole-based compound that has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate inhibits the activity of HDACs by binding to the zinc ion in the active site of the enzyme. HDACs are involved in the deacetylation of histones, which leads to the repression of gene expression. By inhibiting HDAC activity, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate promotes the acetylation of histones, which leads to the activation of gene expression.
Biochemical and Physiological Effects:
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to induce apoptosis (programmed cell death) in cancer cells, which suggests its potential application in cancer therapy. methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to have neuroprotective effects by promoting the survival of neurons and inhibiting neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has several advantages for use in lab experiments, including its high purity and stability, and its ability to inhibit HDAC activity. However, methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the study of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, including its potential applications in cancer therapy, neurodegenerative diseases, and other disorders. Further studies are needed to determine the optimal dosage and administration route of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate, as well as its potential side effects. Additionally, the development of more potent and selective HDAC inhibitors based on the structure of methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate could lead to the discovery of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate can be synthesized using different methods, including the reaction of 3-(dimethylamino)-1-propyne with ethyl 2-azidoacetate, followed by the addition of sodium methoxide. Another method involves the reaction of 3-(dimethylamino)-1-propyne with ethyl 2-azidoacetate, followed by the addition of methyl acrylate and sodium methoxide. Both methods have been reported to yield methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate with good purity and yield.
Aplicaciones Científicas De Investigación
Methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology. methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in epigenetic regulation. HDAC inhibitors have been studied for their potential applications in cancer therapy, neurodegenerative diseases, and other disorders.
Propiedades
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c1-11(2)4-7(8(13)14-3)12-6-9-5-10-12/h4-6H,1-3H3/b7-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUTJUSMMANCNEL-QPJJXVBHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C(=O)OC)/N1C=NC=N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(dimethylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

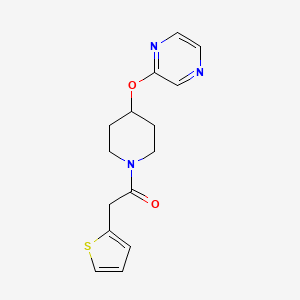
![Ethyl 4-{2-[2,4-dihydroxy-3-(morpholin-4-ylmethyl)phenyl]-2-oxoethoxy}benzoate](/img/structure/B2387035.png)
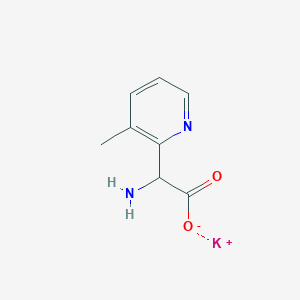
![N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2387037.png)
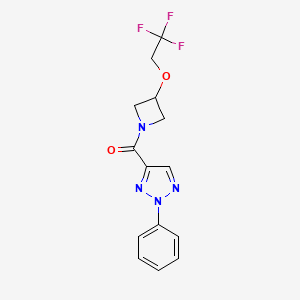

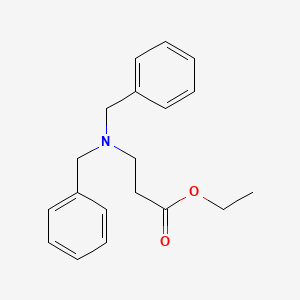
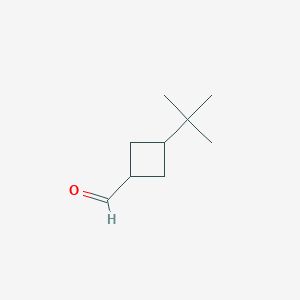
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2387047.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide](/img/structure/B2387048.png)
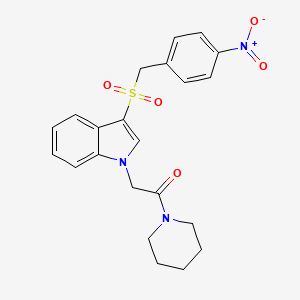
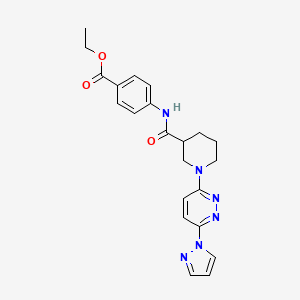
![Ethyl 6-bromo-8-cyano-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2387054.png)
